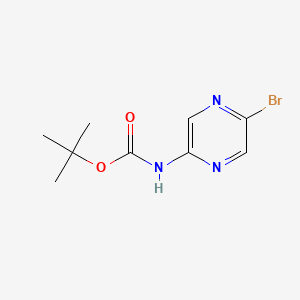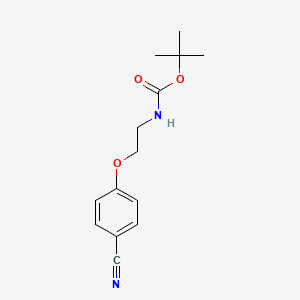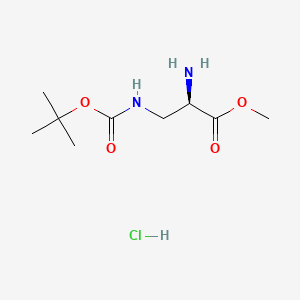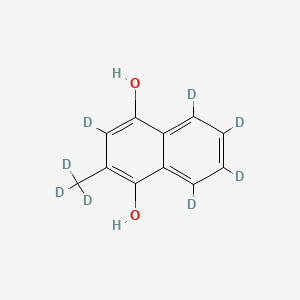
2-Methyl-1,4-naphthalenediol-d8
Vue d'ensemble
Description
2-Methyl-1,4-naphthalenediol-d8 is a deuterated form of 2-Methyl-1,4-naphthalenediol, which is a derivative of naphthalene. It is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain cancer cells.
Biochemical and Physiological Effects
2-Methyl-1,4-naphthalenediol-d8 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1,4-naphthalenediol-d8 in lab experiments is its ability to act as a tracer in metabolic studies. It is also a useful tool for investigating the structure and dynamics of proteins and other biomolecules using NMR spectroscopy.
One of the limitations of using 2-Methyl-1,4-naphthalenediol-d8 is its cost, as it is a relatively expensive compound. It is also not widely available, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are several future directions for research involving 2-Methyl-1,4-naphthalenediol-d8. One area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of new synthesis methods to make the compound more widely available and cost-effective.
Conclusion
In conclusion, 2-Methyl-1,4-naphthalenediol-d8 is a unique chemical compound that has been widely used in scientific research. Its ability to act as a tracer in metabolic studies and as a probe in NMR spectroscopy makes it a valuable tool for investigating the structure and dynamics of proteins and other biomolecules. While there are limitations to its use, its potential as a therapeutic agent for cancer treatment and the development of new synthesis methods make it an exciting area of research for the future.
Applications De Recherche Scientifique
2-Methyl-1,4-naphthalenediol-d8 has been widely used in scientific research due to its unique properties. It is commonly used as a tracer in metabolic studies, as it can be easily detected using mass spectrometry. It has also been used as a probe in NMR spectroscopy studies to investigate the structure and dynamics of proteins and other biomolecules.
Propriétés
IUPAC Name |
2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLZYDQJHKRMQ-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-naphthalenediol-d8 | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

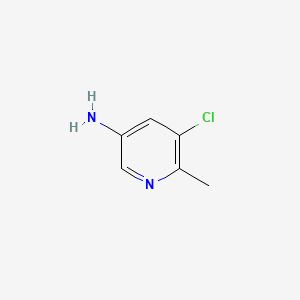
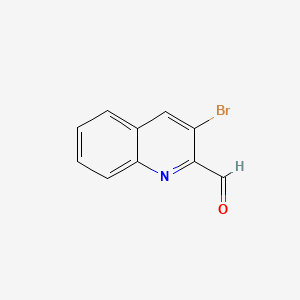

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

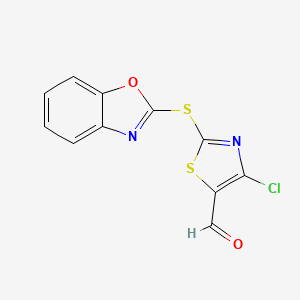



![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
